molecular formula C12H11NOS B112564 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383143-98-4

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B112564
CAS No.: 383143-98-4
M. Wt: 217.29 g/mol
InChI Key: JNORSZRHYIUUMM-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl-substituted phenyl group attached to the thiazole ring, along with an aldehyde functional group at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials might include 4-ethylbenzaldehyde and thioamide, which undergo cyclization under acidic or basic conditions to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, where the ethylphenyl group can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions

Major Products:

    Oxidation: 4-(4-Ethylphenyl)-1,3-thiazole-2-carboxylic acid

    Reduction: 4-(4-Ethylphenyl)-1,3-thiazole-2-methanol

    Substitution: Various substituted thiazole derivatives depending on the electrophile used

Scientific Research Applications

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of protein function.

Comparison with Similar Compounds

  • 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde
  • 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde
  • 4-(4-Bromophenyl)-1,3-thiazole-2-carbaldehyde

Comparison: 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, chloro, or bromo analogs. The ethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.

Properties

IUPAC Name

4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)11-8-15-12(7-14)13-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNORSZRHYIUUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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